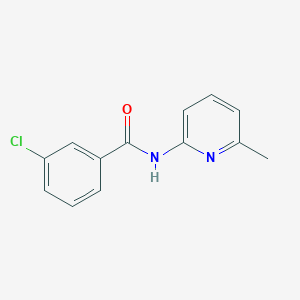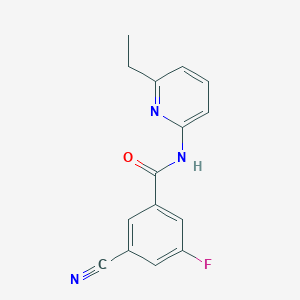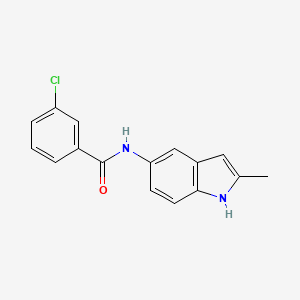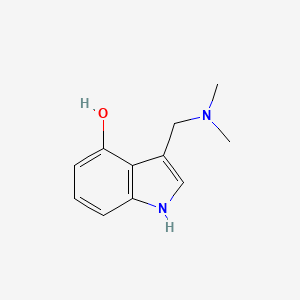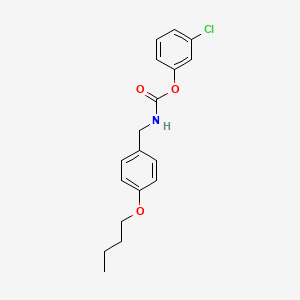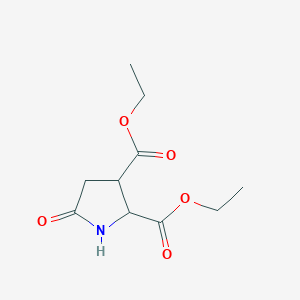
3-Ethoxycarbonylpyroglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxycarbonylpyroglutamate is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. This compound is characterized by the presence of an ethoxycarbonyl group attached to the pyroglutamate structure. Pyroglutamic acid itself is known for its role in various biological processes, including the glutathione cycle. The modification with an ethoxycarbonyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 3-ethoxycarbonylpyroglutamate typically involves the esterification of pyroglutamic acid. One common method is the reaction of pyroglutamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Ethoxycarbonylpyroglutamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxycarbonylpyroglutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used to study the role of pyroglutamic acid derivatives in biological systems, including their metabolic pathways and interactions with enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-ethoxycarbonylpyroglutamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying the activity of enzymes involved in the glutathione cycle or other metabolic pathways. The ethoxycarbonyl group can influence the compound’s binding affinity and specificity for these targets, potentially altering its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-Ethoxycarbonylpyroglutamate can be compared with other pyroglutamate derivatives, such as:
Pyroglutamic acid: The parent compound, which lacks the ethoxycarbonyl group.
N-acetylpyroglutamate: Another derivative with an acetyl group instead of an ethoxycarbonyl group.
Pyroglutamate-3 Aβ: A modified amyloid-beta peptide associated with Alzheimer’s disease. The uniqueness of this compound lies in its specific chemical modification, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H15NO5 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
diethyl 5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-7(12)11-8(6)10(14)16-4-2/h6,8H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
OUZUMLMSKXXOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(=O)NC1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
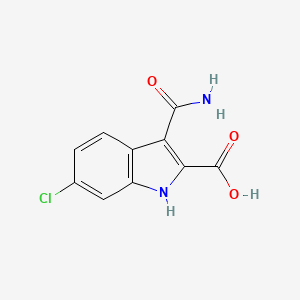
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)

